molecular formula C18H20FN3O3S2 B2976022 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 2034360-87-5

3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2976022
CAS No.: 2034360-87-5
M. Wt: 409.49
InChI Key: NTBNSNIPLKBZQE-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonamide core substituted with a 3-fluoro group and linked to a thieno[3,2-c]pyridine moiety via an azetidine-containing ethylketone bridge. The thieno[3,2-c]pyridine ring system is a bicyclic heteroaromatic scaffold that enhances binding to biological targets, particularly kinases, due to its planar structure and nitrogen/sulfur atoms enabling π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-[2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-oxoethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S2/c19-14-2-1-3-16(8-14)27(24,25)20-9-18(23)22-11-15(12-22)21-6-4-17-13(10-21)5-7-26-17/h1-3,5,7-8,15,20H,4,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNSNIPLKBZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CNS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the azetidine ring and the sulfonamide group. Key steps include:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Table 1: Key Structural Features of Comparable Sulfonamide-Based Compounds
Compound Name Core Structure Fluorine Position Heterocyclic Moiety Functional Group Key Differences
Target Compound Benzene-sulfonamide 3-Fluoro Thieno[3,2-c]pyridine Azetidine-ethylketone Reference standard
4-Fluoro-N-[4-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide Benzene-sulfonamide 4-Fluoro Thiazolo[3,2-a]pyrimidine Pyrimidinone Fluorine position; thiazole vs. thiophene core
N-[[3-[3-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ylmethyl)phenyl]phenyl]methyl]-2-pyridin-3-yl-ethanamine Thiazolo[5,4-c]pyridine None Thiazolo-pyridine Ethylamine Lack of sulfonamide; amine linkage
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide Benzamide 3-Fluoro Imidazo[1,2-a]pyrimidine Benzamide Carboxamide vs. sulfonamide group

Key Observations :

  • Heterocyclic Cores: Thieno[3,2-c]pyridine offers distinct electronic properties compared to thiazolo-pyrimidine () or imidazo-pyrimidine (), influencing π-stacking and charge distribution.
  • Linker Groups : The azetidine-ethylketone bridge in the target compound provides rigidity absent in ethylamine-linked analogues () or flexible benzamide derivatives ().

Functional Group Variations: Sulfonamide vs. Carboxamide

Sulfonamide groups, as in the target compound, exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), which may improve interactions with polar residues in enzymatic active sites .

Azetidine vs. Larger Saturated Rings

The azetidine ring in the target compound contrasts with the cyclohexyl or pyrrolidine rings seen in analogues like N-{1-[(3-Methyl-5-phenyl-1-benzothiophen-2-yl)carbonyl]azetidin-3-yl}-1-(phenylcarbonyl)pyrrolidin-3-amine (). Azetidine’s smaller size may reduce off-target interactions, as observed in kinase inhibitors where bulkier rings increase promiscuity .

Biological Activity

The compound 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide belongs to a class of sulfonamide derivatives that have shown promising biological activities. This article summarizes the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17FN4O3S\text{C}_{16}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that compounds similar to 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide exhibit various biological activities including:

  • Anticancer Activity : Sulfonamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, Mannich bases related to sulfonamides have demonstrated significant antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Antimicrobial Properties : Compounds with similar structures have been noted for their antibacterial and antifungal activities. For instance, thieno[2,3-f] compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Several studies have reported that sulfonamide derivatives possess anti-inflammatory properties which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamides act by inhibiting key enzymes involved in metabolic pathways. For example, they may inhibit dihydropteroate synthase in bacterial folate synthesis.
  • DNA Interaction : Some studies suggest that certain derivatives interact with DNA or inhibit topoisomerases leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies provide insight into the efficacy of compounds related to 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide:

StudyFindings
Gul et al. (2014)Demonstrated that Mannich bases exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 8.2 to 32.1 μM .
Thieno Compounds (1999)Reported antibacterial activity against E. coli and S. aureus, suggesting potential for treating infections .
Antioxidant EvaluationNew derivatives exhibited significant antioxidant activity which may contribute to their therapeutic effects in oxidative stress-related diseases .

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